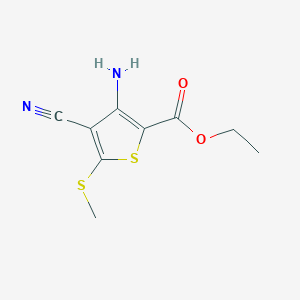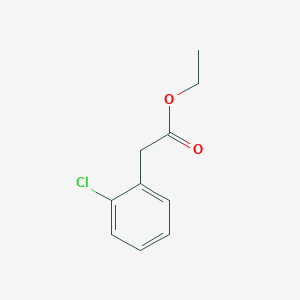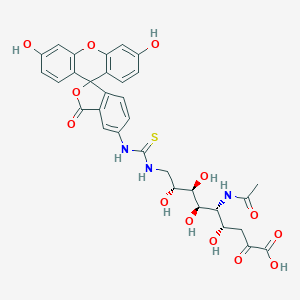
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid, also known as FNTA, is a fluorescent probe that is widely used in scientific research. This compound is a derivative of Kdo (3-deoxy-D-manno-octulosonic acid), which is a component of lipopolysaccharides (LPS) found in the outer membrane of gram-negative bacteria. FNTA has been used to study the interactions between LPS and various proteins, including antibodies, lectins, and enzymes.
Aplicaciones Científicas De Investigación
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has been widely used as a fluorescent probe to study the interactions between LPS and various proteins. For example, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has been used to study the binding of LPS to antibodies (Liu et al., 2013), lectins (Bhattacharjee et al., 2011), and enzymes (Kumar et al., 2017). 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has also been used to study the conformational changes of LPS induced by temperature (Liu et al., 2014) and pH (Pal et al., 2012).
Mecanismo De Acción
The mechanism of action of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid is based on its ability to bind to the Kdo moiety of LPS. The fluorescein moiety of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid emits fluorescence upon excitation, which allows the detection of the binding of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to LPS. The binding of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to LPS can be affected by various factors, such as temperature, pH, and the presence of other molecules.
Efectos Bioquímicos Y Fisiológicos
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely as a research tool.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid as a research tool include its high sensitivity, specificity, and versatility. 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid can be used to study the interactions between LPS and various proteins under different conditions, such as temperature, pH, and the presence of other molecules. The limitations of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid include its high cost and the need for specialized equipment for fluorescence detection.
Direcciones Futuras
There are several future directions for research on 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid. One direction is to develop new derivatives of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid with improved properties, such as higher sensitivity, lower cost, and better solubility. Another direction is to use 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to study the interactions between LPS and various other molecules, such as lipids, peptides, and small molecules. Finally, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid can be used to study the structural and functional properties of LPS and its role in bacterial pathogenesis.
Conclusion
In conclusion, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid is a fluorescent probe that is widely used in scientific research to study the interactions between LPS and various proteins. 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has several advantages as a research tool, including its high sensitivity, specificity, and versatility. The limitations of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid include its high cost and the need for specialized equipment for fluorescence detection. There are several future directions for research on 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid, including the development of new derivatives with improved properties and the study of the interactions between LPS and various other molecules.
Métodos De Síntesis
The synthesis of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid involves several steps, including the protection of the carboxyl group of Kdo, the introduction of a fluorescein moiety, and the deprotection of the carboxyl group. The detailed synthesis method can be found in the literature (Sasaki et al., 2005).
Propiedades
Número CAS |
118694-47-6 |
|---|---|
Nombre del producto |
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid |
Fórmula molecular |
C32H31N3O13S |
Peso molecular |
697.7 g/mol |
Nombre IUPAC |
(4S,5R,6R,7R,8R)-5-acetamido-9-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C32H31N3O13S/c1-13(36)34-26(21(39)11-22(40)29(44)45)28(43)27(42)23(41)12-33-31(49)35-14-2-5-18-17(8-14)30(46)48-32(18)19-6-3-15(37)9-24(19)47-25-10-16(38)4-7-20(25)32/h2-10,21,23,26-28,37-39,41-43H,11-12H2,1H3,(H,34,36)(H,44,45)(H2,33,35,49)/t21-,23+,26+,27+,28+/m0/s1 |
Clave InChI |
GDIQTXRCPOSDOR-VXFCOHMTSA-N |
SMILES isomérico |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
SMILES canónico |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
Otros números CAS |
118694-47-6 |
Sinónimos |
3-fluoresceinyl-NeuAc 5-acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)
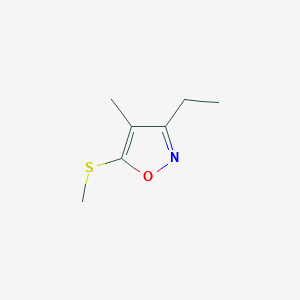
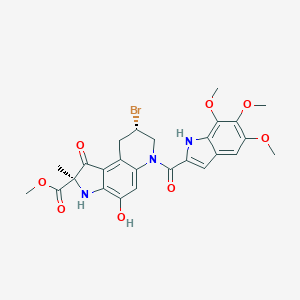
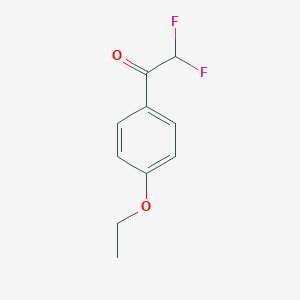
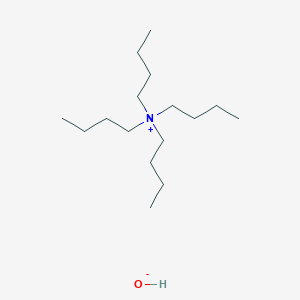
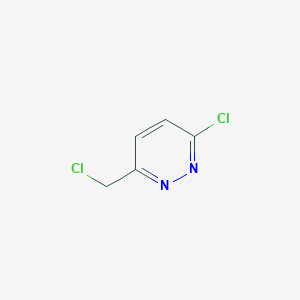
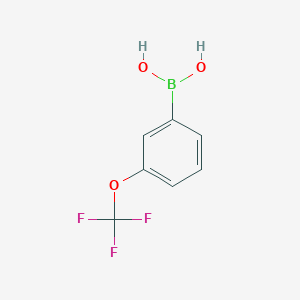
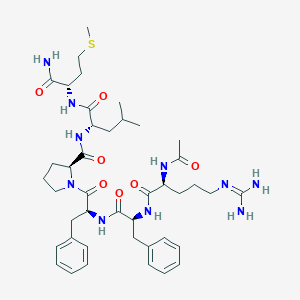
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)
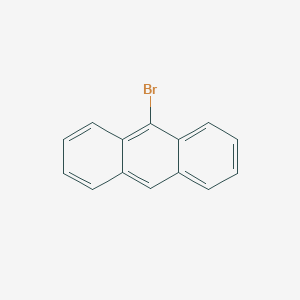
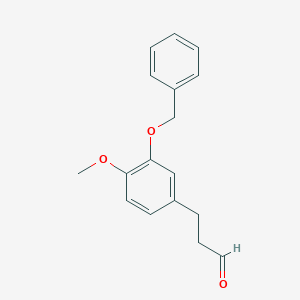
![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)
